![molecular formula C9H8N4 B11728374 6-(Pyrimidin-5-YL)pyridin-3-amine](/img/structure/B11728374.png)
6-(Pyrimidin-5-YL)pyridin-3-amine
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Overview
Description
6-(Pyrimidin-5-YL)pyridin-3-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject for research in drug development and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrimidin-5-YL)pyridin-3-amine typically involves the formation of the pyridine and pyrimidine rings followed by their fusion. One common method includes the reaction of 2-aminopyridine with a suitable pyrimidine precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrimidin-5-YL)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-(Pyrimidin-5-YL)pyridin-3-amine as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may interact with various protein kinases involved in cancer progression.
Case Study : A study on related pyridine derivatives demonstrated significant inhibition of several kinases, including Aurora A and B, which are critical in cell cycle regulation. The introduction of the pyrimidine moiety was shown to enhance selectivity and potency against these targets .
Antitrypanosomal Activity
The compound has been evaluated for its antitrypanosomal properties against Trypanosoma brucei, the causative agent of sleeping sickness.
Findings : A derivative of this compound exhibited an IC50 value of 0.38 μM, indicating potent activity against the parasite while maintaining low cytotoxicity toward mammalian cells. This suggests it could be a lead compound for developing new treatments for this disease .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored extensively.
Monoamine Oxidase Inhibition : Related compounds have shown promising results as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The structure of this compound may allow it to exhibit similar inhibitory effects, making it a candidate for further investigation in neuropharmacology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Substituent | Activity | IC50 (µM) | Notes |
---|---|---|---|
Pyrimidine ring | High | Varies | Enhances binding affinity to target proteins |
Amino group | Moderate | Varies | Critical for biological activity |
Additional aromatic groups | Variable | Varies | Can modify selectivity and potency |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to explore their biological activities further.
Synthetic Route Example :
- Start with pyridine derivatives.
- Introduce the pyrimidine moiety via nucleophilic substitution.
- Functionalize the amine group to enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of 6-(Pyrimidin-5-YL)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its medicinal properties and structural similarity.
Pyrido[2,3-d]pyrimidine: Shares the pyrimidine ring and exhibits comparable pharmacological effects .
Uniqueness
6-(Pyrimidin-5-YL)pyridin-3-amine stands out due to its specific arrangement of the pyridine and pyrimidine rings, which may confer unique binding properties and biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .
Biological Activity
6-(Pyrimidin-5-YL)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative effects, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a pyrimidine group, which significantly influences its biological properties. The arrangement of these rings allows for unique interactions with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of several bacterial strains, including resistant variants. For instance, a study highlighted its effectiveness against resistant bacteria, demonstrating stronger activity than some analogs .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Pseudomonas aeruginosa | 2.0 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. A study reported that derivatives of this compound showed potent anti-inflammatory effects in both in vitro and in vivo models .
Antiproliferative Activity
In terms of antiproliferative activity , research has shown that this compound can inhibit the growth of various cancer cell lines. The compound was tested against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, revealing promising results.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
A549 | 10 |
MDA-MB-231 | 12 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, disrupting critical biological pathways . This mechanism is crucial for its antimicrobial and antiproliferative effects.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. For instance, modifications to the pyridine ring have been shown to enhance biological activity. A comprehensive review analyzed over 652 articles on pyridine derivatives, concluding that the presence of hydroxyl groups significantly improved antiproliferative activity against various cancer cell lines .
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
6-pyrimidin-5-ylpyridin-3-amine |
InChI |
InChI=1S/C9H8N4/c10-8-1-2-9(13-5-8)7-3-11-6-12-4-7/h1-6H,10H2 |
InChI Key |
RCHBEQRBAQAVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C2=CN=CN=C2 |
Origin of Product |
United States |
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